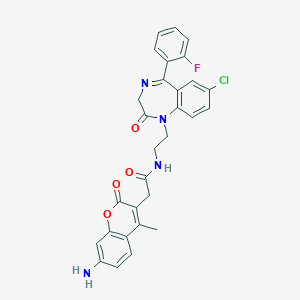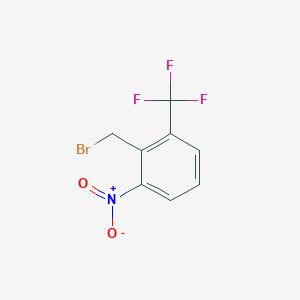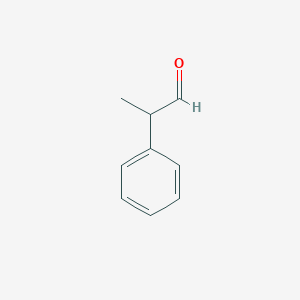
2-Phenylpropanal
Vue d'ensemble
Description
2-Phenylpropanal, also known as 2-Phenylpropenal or Benzeneacetaldehyde, is a compound that belongs to the class of organic compounds known as phenylpropanoids . These are plant secondary metabolites derived from aromatic amino acids like phenylalanine and play crucial roles in plant development and defense mechanisms. The compound has been studied for its various chemical reactions and properties, which are of interest in both natural product synthesis and pharmaceutical applications.
Synthesis Analysis
The synthesis of related phenylpropanoid compounds has been explored through various methods. For instance, 2-phenyl-1-propanol has been synthesized using a Dess–Martin periodinane . This method highlights the synthetic versatility of phenylpropanoid derivatives .Molecular Structure Analysis
The molecular structure of 2-Phenylpropanal is complex. The conformational analysis of 2-Phenylpropanal itself has been studied using free jet millimeter-wave absorption spectroscopy, revealing the most stable conformer and providing insights into the interconversion pathways between different conformers.Chemical Reactions Analysis
Phenylpropanoids undergo a variety of chemical reactions. The enantioselective α-selenenylation of 2-Phenylpropanal has been investigated, showing that chiral areneselenenamides can lead to high enantiomeric excesses.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Phenylpropanal are influenced by its molecular structure. For example, the crystal structure of a dimeric phenylpropanoid revealed a stable trans-form conformation stabilized by intramolecular hydrogen bonds. The rotational spectrum of 2-Phenylpropanal has provided valuable information about its most stable conformer and the influence of molecular geometry on its physical properties.Applications De Recherche Scientifique
Here is a comprehensive analysis of the scientific research applications of “2-Phenylpropanal”:
Fragrance Industry
2-Phenylpropanal is used in perfumes for its green hyacinth odor. It’s known for its herbaceous and floral scent, reminiscent of springtime, and is found naturally in tea and mushrooms . The fragrance industry also uses it to create aquatic accords found in popular fragrances .
Pharmaceuticals
In the pharmaceutical field, 2-Phenylpropanal can be a precursor in the synthesis of various compounds. It has been suggested that a reactive metabolite derived from 2-Phenylpropanal may be responsible for toxicities observed during therapy with certain drugs . Additionally, it can serve as a biomarker of cumene due to its role as the main metabolite .
Safety and Hazards
2-Phenylpropanal should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
2-Phenylpropanal, also known as 2-Phenylpropionaldehyde, is a member of the class of phenylacetaldehydes It’s worth noting that similar compounds in the phenylpropanoid family have been found to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
It’s known that phenylpropanoids, in general, can act as key mediators of plant resistance towards pests . They can also contribute to plant responses towards biotic and abiotic stimuli . More research is needed to elucidate the specific interactions of 2-Phenylpropanal with its targets.
Biochemical Pathways
2-Phenylpropanal is part of the phenylpropanoid biosynthesis pathway . This pathway generates a wide range of secondary metabolites based on the intermediates of the shikimate pathway. The resulting hydroxycinnamic acids and esters are amplified in several cascades by a combination of reductases, oxygenases, and transferases to result in an organ and developmentally specific pattern of metabolites .
Pharmacokinetics
The molecular weight of 1321592 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
A study has shown that a whole-cell biocatalyst expressing a reductase enzyme could convert racemic 2-phenylpropanal into (s)-2-phenylpropanol . This suggests that 2-Phenylpropanal can be enzymatically transformed into other biologically active compounds.
Action Environment
The action of 2-Phenylpropanal can be influenced by various environmental factors. For instance, the substrate-to-biocatalyst ratio was found to be a critical factor determining the enantiopurity and final titer of the product in a biocatalytic reaction involving 2-phenylpropanal . More research is needed to understand how other environmental factors influence the action, efficacy, and stability of 2-Phenylpropanal.
Propriétés
IUPAC Name |
2-phenylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVAERDLDAZARL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052629 | |
| Record name | Hydratropaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS], Colourless to pale yellow liquid; Intense, green, floral aroma reminiscent of hyacinth | |
| Record name | 2-Phenylpropionaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19678 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Phenylpropionaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1455/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
92.00 to 94.00 °C. @ 12.00 mm Hg | |
| Record name | 2-Phenylpropanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031626 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in most fixed oils; Slightly soluble in propylene glycol; Insoluble in glycerin, Soluble (in ethanol) | |
| Record name | 2-Phenylpropionaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1455/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.998-1.006 | |
| Record name | 2-Phenylpropionaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1455/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Phenylpropanal | |
CAS RN |
93-53-8 | |
| Record name | 2-Phenylpropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydratropic aldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylpropanal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetaldehyde, .alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydratropaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydratropaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLPROPANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JKX55PKZQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Phenylpropanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031626 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-phenylpropanal?
A1: 2-Phenylpropanal has the molecular formula C9H10O and a molecular weight of 134.17 g/mol.
Q2: What spectroscopic data is available for 2-phenylpropanal?
A: Researchers have extensively studied 2-phenylpropanal using various spectroscopic techniques, including NMR, IR, and rotational spectroscopy. [] These studies provide valuable information about its structure, conformation, and vibrational modes.
Q3: Is 2-phenylpropanal used in any catalytic reactions?
A: While 2-phenylpropanal is not a catalyst itself, it's a common substrate in various catalytic reactions, particularly asymmetric synthesis. For example, it is used in asymmetric hydroformylation reactions catalyzed by platinum or rhodium complexes. [, , , , ]
Q4: What is the significance of using 2-phenylpropanal in asymmetric hydroformylation?
A: 2-Phenylpropanal serves as a model substrate to assess the efficiency and selectivity of chiral catalysts in asymmetric hydroformylation. This reaction is crucial for synthesizing optically active aldehydes, which are valuable building blocks for pharmaceuticals and other fine chemicals. [, , , , ]
Q5: What is the role of deuterioformylation in understanding the mechanism of 2-phenylpropanal hydroformylation?
A: Deuterioformylation experiments, where deuterium replaces hydrogen, help researchers trace the origin of specific atoms in the product molecules. This allows them to understand the reaction pathway and identify the rate-determining steps, ultimately leading to improved catalyst design. [, ]
Q6: Have computational methods been applied to study reactions involving 2-phenylpropanal?
A: Yes, researchers have employed computational techniques like density functional theory (DFT) and ab initio calculations to study the conformation and reactivity of 2-phenylpropanal. [, ] These methods help predict reaction pathways, transition states, and energy barriers, offering valuable insights into reaction mechanisms.
Q7: Can QSAR models be built for reactions involving 2-phenylpropanal?
A7: While specific QSAR models targeting 2-phenylpropanal reactions might not be readily available, the principles of QSAR can be applied. By systematically modifying the structure of 2-phenylpropanal derivatives and studying their reactivity, researchers can build QSAR models to predict the influence of structural changes on reaction outcomes.
Q8: How do structural modifications to 2-phenylpropanal affect its reactivity?
A: Studies involving substituted 2-phenylpropanal derivatives in reactions like cycloadditions show that even subtle changes in the structure can significantly influence the stereoselectivity of the reaction. []
Q9: What is known about the stability of 2-phenylpropanal?
A: 2-Phenylpropanal is generally stable under normal conditions, but it can be susceptible to oxidation or decomposition under certain conditions like high temperatures or in the presence of strong acids or bases. [, ]
Q10: What analytical methods are employed to study 2-phenylpropanal and its reactions?
A: Researchers utilize various techniques to analyze 2-phenylpropanal and its reaction products. These techniques include gas chromatography (GC), high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




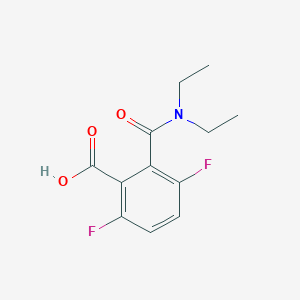
![1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone](/img/structure/B145403.png)
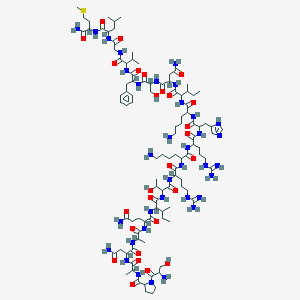
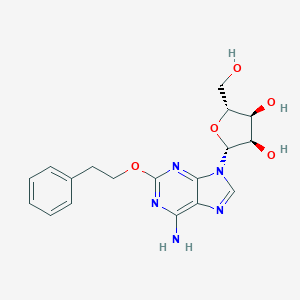
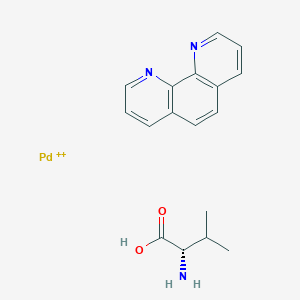
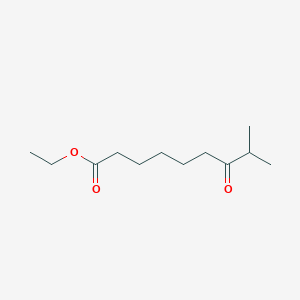


![1-Azabicyclo[3.1.1]heptane-5-carbaldehyde](/img/structure/B145422.png)
